N-(2-Ethoxybenzoyl)furan-2-carboxamide
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Overview
Description
N-(2-Ethoxybenzoyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxybenzoyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-ethoxybenzoyl chloride in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out under mild conditions, often at room temperature, and the product is purified by crystallization or chromatography .
Industrial Production Methods
Industrial production of furan derivatives, including this compound, often involves the use of microwave-assisted synthesis. This method allows for rapid and efficient synthesis under controlled conditions, leading to high yields and purity of the final product . The use of microwave radiation helps in reducing reaction times and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxybenzoyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(2-Ethoxybenzoyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxybenzoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carboxine: A well-known furan carboxamide fungicide.
Oxicarboxine: Another furan carboxamide fungicide with similar properties.
Uniqueness
N-(2-Ethoxybenzoyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxybenzoyl group differentiates it from other furan carboxamides, leading to unique interactions with molecular targets and pathways .
Properties
CAS No. |
89549-51-9 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-(2-ethoxybenzoyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H13NO4/c1-2-18-11-7-4-3-6-10(11)13(16)15-14(17)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16,17) |
InChI Key |
VNDVOZVEYYIWFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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